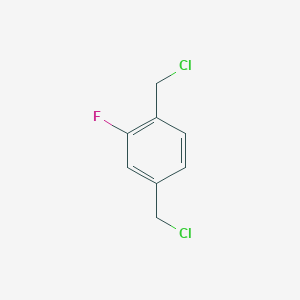

1,4-Bis(chloromethyl)-2-fluorobenzene

Overview

Description

1,4-Bis(chloromethyl)-2-fluorobenzene (1,4-BCMF) is a chemical compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a faint odor and a boiling point of 124°C. The compound is used in various research fields including organic synthesis, medicinal chemistry, and biochemistry. It has also been used in the synthesis of various pharmaceutical drugs.

Scientific Research Applications

Intermediate for Industrial Production : Guo Xiang-li (2013) described the use of a related compound, (Chloromethyl)bis(4-fluorophenyl)methylsilane, as an intermediate in the production of the fungicide flusilazole. This process is significant for its potential to reduce production costs and improve intermediate purity (Guo Xiang-li, 2013).

Synthesis of Poly(pyrazole) Ligands : A study by A. Pedrini et al. (2020) explored the synthesis, crystal structure, and optical properties of fluorinated bis(pyrazoles). They examined compounds including 1,4-bis(1H-pyrazol-4-ylethynyl)-2-fluorobenzene, revealing insights into their interactions with volatile organic compounds (A. Pedrini et al., 2020).

Photophysics of 1,4-Diethynylbenzenes : M. Levitus et al. (2001) investigated the photophysics of 1,4-diethynylbenzenes, such as 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene. They analyzed absorption and emission spectra in different states, providing valuable information about the effects of aggregation on these compounds' properties (M. Levitus et al., 2001).

Porous Organic Polymers for Iodine Capture : Shaohui Xiong et al. (2019) reported the synthesis of carbazole-based porous organic polymers using 1,4-bis(chloromethyl)-benzene, achieving high surface areas and excellent iodine vapor adsorption performance. This research presents a novel approach to environmental remediation (Shaohui Xiong et al., 2019).

Fluorinated Metal-Organic Frameworks : Zhihui Zhang et al. (2014) utilized a fluorinated bis(triazole) ligand derived from 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetrafluorobenzene to create novel metal-organic frameworks. These frameworks displayed varied supramolecular architectures and exhibited bactericidal activities (Zhihui Zhang et al., 2014).

Partially Fluorinated Benzenes in Organometallic Chemistry : S. Pike et al. (2017) discussed the use of fluorinated benzenes like 1,4-bis(chloromethyl)-2-fluorobenzene in organometallic chemistry. They highlighted the solvent properties and reactivity of these compounds in catalysis and synthesis (S. Pike et al., 2017).

Safety and Hazards

While specific safety and hazard information for 1,4-Bis(chloromethyl)-2-fluorobenzene is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

This compound is a derivative of benzene, and it’s known that benzene and its derivatives can interact with various biological molecules due to their aromatic structure . .

Mode of Action

As a benzene derivative, it may interact with biological molecules through pi-pi stacking interactions, hydrogen bonding, and other non-covalent interactions

Action Environment

The action of 1,4-Bis(chloromethyl)-2-fluorobenzene can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence its interactions with its targets.

Properties

IUPAC Name |

1,4-bis(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTBXTDQKRJRAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3033872.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033876.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033878.png)